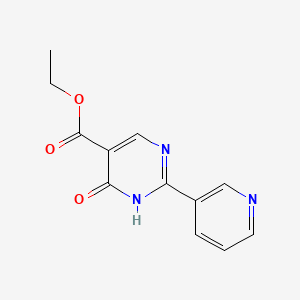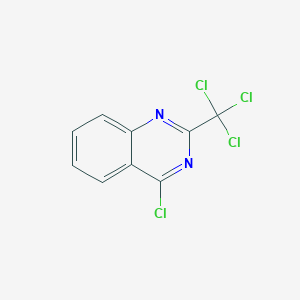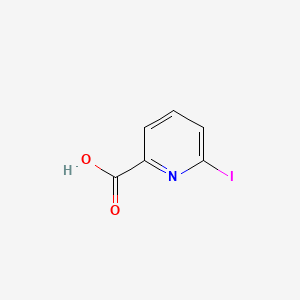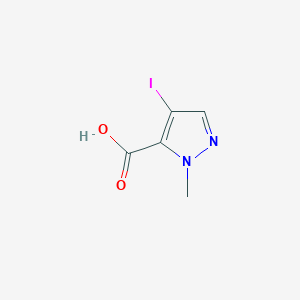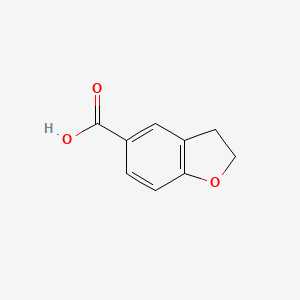
2,3-二氢苯并呋喃-5-羧酸
描述
2,3-Dihydrobenzofuran-5-Carboxylic Acid, also known as 2,3-DHBA, is a compound derived from the benzofuran family. It is a naturally occurring compound found in many plants and is also a metabolite of the human body. 2,3-DHBA is an important compound due to its wide range of applications in the fields of medicinal and biochemical research.
科学研究应用
抗肿瘤活性
包括 2,3-二氢苯并呋喃-5-羧酸在内的苯并呋喃类化合物显示出强大的生物活性,例如抗肿瘤 . 例如,一些取代的苯并呋喃具有显著的抗癌活性 . 一种被称为 36 的化合物被发现对不同类型的癌细胞具有显著的细胞生长抑制作用 .
抗菌活性
苯并呋喃衍生物被发现具有抗菌特性 . 例如,一种合成的化合物苯并呋喃碳酰肼,对大肠杆菌和金黄色葡萄球菌 表现出优异的活性。
抗氧化活性
苯并呋喃类化合物被发现具有抗氧化活性 . 这种特性在治疗由氧化应激引起的疾病中可能是有益的。
抗病毒活性
苯并呋喃类化合物显示出抗病毒活性 . 最近发现的一种新型大环苯并呋喃化合物具有抗丙型肝炎病毒活性,预计将成为治疗丙型肝炎疾病的有效药物 .
复杂苯并呋喃衍生物的合成
苯并呋喃类化合物用于合成复杂的苯并呋喃衍生物 . 开发了一种由 Pd/XPhos 络合物和 5-降冰片烯-2-羧酸钾盐组成的协同催化体系,以促进芳基碘化物和环氧化物的环化反应,为有价值的 2,3-二氢苯并呋喃 (DHBF) 骨架提供了高度收敛的途径 .
皮肤病的治疗
作用机制
Target of Action
2,3-Dihydrobenzofuran-5-Carboxylic Acid, also known as 2,3-dihydrobenzo[b]furan-5-carboxylic acid, is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, which suggests that they may interact with multiple targets . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity being exhibited (anti-tumor, antibacterial, etc.).
Biochemical Pathways
These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
The molecular and cellular effects of the action of 2,3-Dihydrobenzofuran-5-Carboxylic Acid would depend on the specific biological activity being exhibited. For instance, if the compound is exhibiting anti-tumor activity, it might result in the inhibition of tumor cell growth . .
未来方向
Benzofuran compounds, including 2,3-Dihydrobenzofuran-5-Carboxylic Acid, have potential applications in many aspects due to their biological activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, future research may focus on the development of new drugs based on these compounds .
生化分析
Biochemical Properties
2,3-Dihydrobenzofuran-5-Carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes.
Cellular Effects
2,3-Dihydrobenzofuran-5-Carboxylic Acid has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of 2,3-Dihydrobenzofuran-5-Carboxylic Acid involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, further influencing cellular functions. Additionally, the compound’s interaction with proteins can alter their activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydrobenzofuran-5-Carboxylic Acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2,3-Dihydrobenzofuran-5-Carboxylic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Beyond this threshold, the compound’s efficacy may plateau or decrease, and toxicity may increase.
Metabolic Pathways
2,3-Dihydrobenzofuran-5-Carboxylic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound’s presence can affect metabolic flux, leading to changes in metabolite levels. These changes can influence overall cellular metabolism and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 2,3-Dihydrobenzofuran-5-Carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
2,3-Dihydrobenzofuran-5-Carboxylic Acid exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with its target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOLVAXVPOIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350321 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76429-73-7 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-inflammatory properties of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives?
A1: While the research provided does not directly investigate the anti-inflammatory properties of 2,3-dihydrobenzofuran-5-carboxylic acid itself, a closely related compound, 2-(3′-hydroxy-5′-ethoxyphenyl)-3-hydroxylmethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid, was identified in Nardostachys jatamansi []. Although this specific derivative wasn't the focus of further study, another compound isolated from the same plant, cycloolivil, demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines (IL-6, IL-8, and RANTES) in keratinocytes stimulated with TNF-α/IFN-γ []. This suggests that structural analogs within this family, potentially including 2,3-dihydrobenzofuran-5-carboxylic acid derivatives, might possess anti-inflammatory properties worth further exploration.
Q2: Have any cytotoxic activities been observed for 2,3-dihydrobenzofuran-5-carboxylic acid derivatives?
A2: Yes, a new prenylated 2,3-dihydrobenzofuran-5-carboxylic acid derivative, along with other known compounds, was isolated from the rhizomes of Atractylodes lancea DC. This newly discovered derivative exhibited cytotoxic activity []. Additionally, research on Piper hispidum led to the isolation of three new 4-hydroxy-benzoic acid derivatives, including 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid and its methyl ester []. While these specific compounds showed moderate cytotoxicity, three other isolated derivatives of dillapiole (a phenylpropanoid) exhibited more potent cytotoxic activity []. This suggests that the cytotoxic potential of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives may vary depending on the specific substitutions present in their structure.
Q3: How can the structure of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives be elucidated?
A3: The structures of various 2,3-dihydrobenzofuran-5-carboxylic acid derivatives were elucidated using a detailed spectroscopic analysis [, ]. This typically involves utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide information about the compound's molecular weight, functional groups, and connectivity, allowing researchers to determine the complete structure of the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)



